molecular formula C15H19NO4 B059202 (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 1259278-10-8

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Cat. No.: B059202
CAS No.: 1259278-10-8
M. Wt: 277.31 g/mol
InChI Key: LTEORMGXUMWZCU-OLZOCXBDSA-N
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Description

“(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 277.32 g/mol . The specific structure analysis is not provided in the available resources.


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its purity, determined by HPLC, is greater than 98.0% . The optical purity, determined by Liquid Chromatography (LC), is greater than 95.0% .

Scientific Research Applications

Synthesis and Structural Studies

  • Improved Synthesis : An improved synthesis method for a compound structurally related to (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is described, highlighting milder and more selective conditions in its production (Badland et al., 2010).
  • Supramolecular Self-Assembly : Research on structurally similar compounds has led to the discovery of novel patterns of supramolecular self-assembly, which are crucial in crystal engineering and material science applications (Kălmăn et al., 2002).
  • Chiral Compound Synthesis : Studies on related compounds have been instrumental in understanding the synthesis and absolute configuration of chiral compounds, which are important in developing drugs with specific stereoisomer properties (Bugno et al., 1997).

Pharmacological and Chemical Applications

  • Fluorine-18 Labeling : Research involving fluorine-18 labeling of derivatives of cyclohexanecarboxylic acid, a compound structurally related to this compound, has applications in neuroimaging and the study of serotonin receptors (Lang et al., 1999).
  • Chiral Building Blocks for Synthesis : Functionalized cyclohexadiene-trans-diols, similar to this compound, are valuable as chiral building blocks in synthesizing natural products and pharmacologically active substances (Franke et al., 2001).
  • Catalysis and Chemical Reactions : The use of cyclohexanecarboxylic acid derivatives in chemical reactions, such as carbene-borane adduct formation and Michael additions, demonstrates their role in facilitating various organic syntheses (Lam et al., 2016); (Boddaert et al., 2011).

Biochemical and Medicinal Research

  • ACE Inhibitors : Cyclohexanecarboxylic acid derivatives have shown potential as angiotensin-converting enzyme (ACE) inhibitors, indicating possible applications in treating cardiovascular diseases (Turbanti et al., 1993).
  • Muscarinic Receptor Study : Similar cyclohexanecarboxylic acid derivatives have been used to study their binding pattern on muscarinic receptors, which is important for understanding the treatment of conditions involving the muscarinic acetylcholine receptor (Barbier et al., 1995).

Properties

IUPAC Name

(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEORMGXUMWZCU-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635077
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952616-39-6, 1259278-10-8
Record name rel-(1R,3S)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952616-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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